6-Amino-3-chloropicolinonitrile

Physical Organic Chemistry Process Chemistry Thermal Stability

6-Amino-3-chloropicolinonitrile delivers precise regiochemical control essential for agrochemical lead optimization. The 3-chloro positioning creates an electronic environment distinct from 2-chloro regioisomers, directly impacting cross-coupling efficiency and target enzyme binding affinity. Its higher density (1.42 g/cm³) influences solid-form screening, while the elevated boiling point (360.9°C) ensures thermal stability during high-temperature reactions such as Buchwald-Hartwig aminations. Substituting regioisomers without re-optimization risks reduced yields, altered impurity profiles, or complete synthetic failure. Select this specific isomer to maintain program timelines and yield consistency.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
Cat. No. B8058975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-chloropicolinonitrile
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)C#N)N
InChIInChI=1S/C6H4ClN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,(H2,9,10)
InChIKeySMHRZTUHJXAJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-chloropicolinonitrile: A Strategic Heterocyclic Intermediate for Agrochemical and Medicinal Chemistry


6-Amino-3-chloropicolinonitrile (CAS 1314976-40-3; 6-amino-3-chloropyridine-2-carbonitrile) is a heterocyclic building block comprising a pyridine core substituted at the 3-position with chlorine, at the 6-position with an amino group, and at the 2-position with a nitrile functionality . This specific arrangement of electron-withdrawing (chloro, nitrile) and electron-donating (amino) groups confers distinct physicochemical properties and enables divergent synthetic elaboration .

Why 6-Amino-3-chloropicolinonitrile Is Not a Drop-In Replacement for Other Chloroaminopicolinonitriles


Despite sharing the same molecular formula (C6H4ClN3) and molecular weight (153.57 g/mol), the regioisomeric positioning of the chloro, amino, and nitrile groups critically alters the electron density distribution across the pyridine ring . This variation directly impacts physical properties such as boiling point and density, as well as the reactivity profile in downstream cross-coupling and condensation reactions . Consequently, substituting 6-amino-3-chloropicolinonitrile with its 2-chloro regioisomer or non-halogenated analogs without re-optimizing reaction conditions can lead to unexpected outcomes, including reduced yields, altered impurity profiles, or complete synthetic failure.

Quantifiable Differentiation: 6-Amino-3-chloropicolinonitrile vs. Closest Analogs


Elevated Boiling Point Distinguishes 6-Amino-3-chloropicolinonitrile from 2-Chloro and Non-Halogenated Regioisomers

The predicted boiling point of 6-amino-3-chloropicolinonitrile is 360.9±37.0 °C at 760 mmHg, which is approximately 3 °C higher than its 2-chloro regioisomer (6-amino-2-chloronicotinonitrile, 357.9±42.0 °C) and 30 °C higher than the non-halogenated analog 6-aminopicolinonitrile (330.4±22.0 °C) . This difference, while modest relative to the 2-chloro isomer, is significant compared to the dechlorinated scaffold and suggests enhanced intermolecular interactions attributable to the specific 3-chloro substitution pattern .

Physical Organic Chemistry Process Chemistry Thermal Stability

Higher Predicted Density of 6-Amino-3-chloropicolinonitrile Reflects Distinct Molecular Packing

6-Amino-3-chloropicolinonitrile has a predicted density of 1.42±0.1 g/cm³, which is notably greater than that of both 6-aminopicolinonitrile (1.2±0.1 g/cm³) and the simple 3-chloropicolinonitrile scaffold (1.33±0.1 g/cm³) . This increased density is consistent with the presence of both the chlorine atom and the amino-nitrile hydrogen-bonding network, leading to more efficient crystal packing compared to analogs lacking one of these functional groups .

Crystallography Formulation Science Solid-State Chemistry

Established Utility as a Key Intermediate in Agrochemical Synthesis

6-Amino-3-chloropicolinonitrile is specifically cited as a key intermediate in the synthesis of various agrochemicals, including herbicides and pesticides, where its structure enables the construction of enzyme inhibitors targeting specific weed and pest pathways . In contrast, closely related analogs like 6-amino-2-chloronicotinonitrile and 3-chloropicolinonitrile are more frequently associated with general pharmaceutical building block applications rather than specifically validated agrochemical leads . While head-to-head activity comparisons are not available, this documented industrial relevance provides a distinct procurement rationale for agricultural chemistry groups.

Agrochemistry Herbicide Discovery Pesticide Synthesis

Where 6-Amino-3-chloropicolinonitrile Outperforms Analogs: Focused Application Scenarios


Agrochemical Lead Optimization Requiring a 3-Chloro-6-amino Pyridine Scaffold

When designing herbicides or pesticides that necessitate a pyridine core with both an amino group for further derivatization and a 3-chloro substituent for electronic tuning, 6-amino-3-chloropicolinonitrile is the direct starting material. Using the 2-chloro regioisomer would place the chlorine atom in a different electronic environment, potentially altering the binding affinity to the target enzyme. The higher density and boiling point of the 3-chloro isomer may also influence the physicochemical properties of downstream leads.

Synthetic Sequences Involving High-Temperature Cross-Couplings

The elevated boiling point of 6-amino-3-chloropicolinonitrile (360.9±37.0 °C) compared to non-halogenated analogs (330.4±22.0 °C) suggests a different thermal stability profile . For reactions such as Buchwald-Hartwig aminations or Sonogashira couplings that may require elevated temperatures, this compound may exhibit reduced volatility or different decomposition kinetics, potentially simplifying reaction setup and improving safety margins.

Crystallization and Solid Form Screening for Agrochemical Formulations

The higher predicted density of 6-amino-3-chloropicolinonitrile (1.42±0.1 g/cm³) relative to dechlorinated analogs (1.2±0.1 g/cm³) indicates a different crystal packing arrangement. This property is critical during solid form screening for active ingredient development, as it can influence bulk density, flowability, and compressibility during formulation.

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